molecular formula C19H19N3O2S B14957053 2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide

Cat. No.: B14957053
M. Wt: 353.4 g/mol
InChI Key: JDSUVDZDSIXARX-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where benzylamine reacts with a suitable precursor.

    Attachment of Methoxybenzyl Group: The methoxybenzyl group can be introduced through alkylation reactions, where 2-methoxybenzyl chloride reacts with the thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzylamino and methoxybenzyl groups can influence its binding affinity and specificity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide: Unique due to the presence of both benzylamino and methoxybenzyl groups.

    2-(benzylamino)-1,3-thiazole-4-carboxamide: Lacks the methoxybenzyl group, which may affect its chemical properties and applications.

    N-(2-methoxybenzyl)-1,3-thiazole-4-carboxamide:

Uniqueness

The presence of both benzylamino and methoxybenzyl groups in this compound makes it unique compared to other similar compounds

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(benzylamino)-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-15(17)12-20-18(23)16-13-25-19(22-16)21-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)

InChI Key

JDSUVDZDSIXARX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NCC3=CC=CC=C3

Origin of Product

United States

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